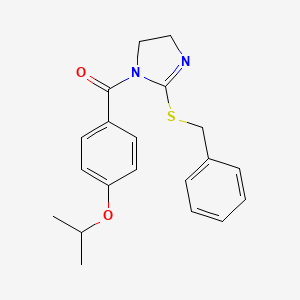

![molecular formula C8H16N2O3S B2942046 1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine CAS No. 1376280-88-4](/img/structure/B2942046.png)

1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolidine is a five-membered nitrogen heterocycle . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring is characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis

Pyrrolidine derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . They can undergo various chemical reactions, including oxidation, reduction, and functional group transformations .Physical And Chemical Properties Analysis

Pyrrolidine is a liquid at room temperature with a strong ammonia-like odor . It’s highly flammable and can cause severe skin burns and eye damage .Applications De Recherche Scientifique

Synthesis and Chemical Modification

- Antiproliferative Activities and PI3K Inhibition: A study by Xiao-meng Wang et al. (2015) explored the modification of a similar compound by replacing the acetamide group with an alkylurea moiety, revealing potent antiproliferative activities against human cancer cell lines and inhibitory activity against PI3Ks and mTOR, suggesting potential as effective anticancer agents with low toxicity (Wang et al., 2015).

- Rhodium-Catalyzed Synthesis: R. Ran et al. (2014) reported the synthesis of biologically interesting compounds like 3-pyrrolin-2-ones through a novel rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazole with ketene silyl acetal, showcasing a method for creating valuable chemical entities (Ran et al., 2014).

Biological Applications

- Antifungal Activity: Krzysztof Szafrański et al. (2017) synthesized novel derivatives with a pyridine-3-sulfonamide scaffold showing significant antifungal activity, especially against Candida albicans, highlighting the chemical framework's potential in developing new antifungal agents (Szafrański et al., 2017).

- Antibacterial Evaluation: A study by H. Jeon et al. (2007) described the synthesis of 1beta-methylcarbapenems with substituted sulfonamide moieties, showing potent antibacterial activity, thus underscoring the utility of such compounds in antibiotic development (Jeon et al., 2007).

Environmental and Pharmacokinetic Studies

- Degradation in Soil: Research on the degradation of similar sulfonylurea herbicides in soil underlines the environmental fate of these compounds, providing insights into their breakdown and the impact on agricultural practices (Morrica et al., 2001).

Antioxidant and Antitumor Agents

- Design and Synthesis for Antioxidant Activity: M. A. Aziz et al. (2021) designed indole-based heterocycles to explore their activities as antioxidants, demonstrating the compound's framework's potential in creating effective antioxidant agents (Aziz et al., 2021).

Mécanisme D'action

The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its biological target . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Pyrrolidine is highly flammable and can cause severe skin burns and eye damage . It’s harmful if swallowed or inhaled . Therefore, it should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place away from heat, sparks, open flames, and hot surfaces .

Orientations Futures

Propriétés

IUPAC Name |

1-(3-methoxyazetidin-1-yl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-13-8-6-10(7-8)14(11,12)9-4-2-3-5-9/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONUKKZPOYOKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)S(=O)(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2941963.png)

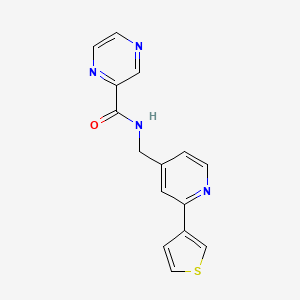

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2941964.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2941966.png)

![7-[(2,5-dimethylphenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2941968.png)

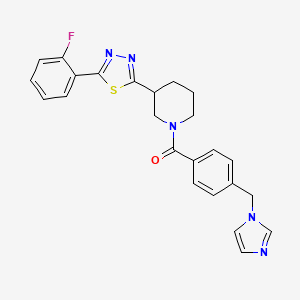

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2941969.png)

![N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide](/img/structure/B2941972.png)

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole](/img/structure/B2941975.png)

![N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2941976.png)

![1-(4-bromophenyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2941977.png)

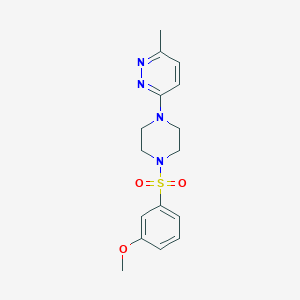

![5-chloro-N-{5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2941983.png)